molecular formula C8H16N2O4 B1523491 [4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate CAS No. 1262772-80-4

[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate

Cat. No. B1523491
M. Wt: 204.22 g/mol
InChI Key: CZWNDTURURLMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The empirical formula of the compound is C8H16N2O4 and its molecular weight is 204.22 . The SMILES string representation of the compound is O=C(N)C1CCN(CC(O)=O)CC1.[H]O[H] .


Physical And Chemical Properties Analysis

“[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate” is a solid form compound . It has a molecular weight of 204.22 . The compound is colorless, odorless, and crystalline with a melting point of 110-111°C.

Scientific Research Applications

Peptide Synthesis

The compound [4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate and similar derivatives have been used in the preparation of N-(piperidino-oxycarbonyl)amino-acids. These are stable to cold acid and can be removed by various reduction methods. Their application in peptide synthesis is significant, as they have been coupled with amino-esters to produce dipeptides in high yields. This process exemplifies their use in synthesizing peptides containing lysine (Stevenson & Young, 1969).

Lewis Pair Chemistry

In the realm of inorganic chemistry, related compounds, such as piperidine derivatives, have been investigated for their structural and reactive properties. For instance, studies have explored the reaction of these compounds as active Lewis pairs in bond activation processes, demonstrating their utility in understanding and facilitating chemical reactions (Uhl et al., 2016).

Catalytic Applications

Compounds like 1-(carboxymethyl)pyridinium iodide, which have structural similarities to [4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate, have been used as catalysts in organic synthesis. These catalysts facilitate efficient and green synthesis processes, such as the production of pyranopyrazole derivatives, demonstrating their importance in developing more sustainable chemical syntheses (Moosavi‐Zare et al., 2016).

Molecular and Crystal Structure Analysis

The structural analysis of compounds like 4-piperidinecarboxylic acid hydrochloride provides insights into molecular conformations and interactions. Such studies are crucial for understanding the properties of these compounds at the molecular level, which can inform their application in various scientific and industrial contexts (Szafran et al., 2007).

properties

IUPAC Name

2-(4-carbamoylpiperidin-1-yl)acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3.H2O/c9-8(13)6-1-3-10(4-2-6)5-7(11)12;/h6H,1-5H2,(H2,9,13)(H,11,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWNDTURURLMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate
Reactant of Route 2
Reactant of Route 2
[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate
Reactant of Route 3
Reactant of Route 3
[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate
Reactant of Route 4
Reactant of Route 4
[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate
Reactant of Route 5
Reactant of Route 5
[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate
Reactant of Route 6
Reactant of Route 6
[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.